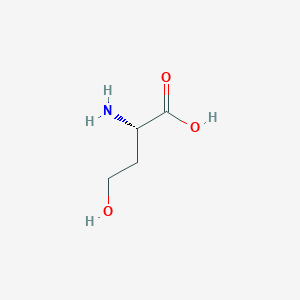

L-homoserine

Vue d'ensemble

Description

L-Homoserine is a nonessential chiral amino acid and an important intermediate in the biosynthesis of essential amino acids such as L-methionine and L-threonine . It has a small C4 chiral unit and three carbons bearing amino, hydroxyl, and carboxyl moieties, making it a functionally rich intermediate that can be transformed into numerous chiral compounds . This compound and its derivatives have wide applications in the pharmaceutical, agricultural, cosmetic, and fragrance industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Homoserine can be synthesized from L-aspartate via the reduction of the tricarboxylic acid cycle intermediate oxaloacetate . This process involves the activation of the glyoxylate shunt and driving the flux from fumarate to L-aspartate with excess reducing power . The theoretical yield of this compound is 1.5 mol/mol of glucose without carbon loss .

Industrial Production Methods: In industrial settings, this compound is produced using engineered Escherichia coli strains. These strains are designed to enhance the production network for this compound fermentation from glucose . The process involves fine-tuning the flux from fumarate to L-aspartate, deleting competitive and degradative pathways, and enhancing this compound efflux . This method has achieved a production rate of 84.1 g/L this compound with 1.96 g/L/h productivity and 0.50 g/g glucose yield in a fed-batch fermentation .

Analyse Des Réactions Chimiques

Oxidation Reactions

L-Homoserine undergoes oxidation to form homoserine lactone, a cyclic ester with applications in bacterial quorum sensing and organic synthesis .

Mechanistic studies show that lactonization involves intramolecular esterification of the hydroxyl and carboxyl groups under acidic conditions .

Reduction Reactions

Reductive pathways convert this compound to homoserinol (4-amino-1,2-butanediol), a precursor for pharmaceuticals and agrochemicals.

| Reagent | Catalyst | Product | Efficiency |

|---|---|---|---|

| LiAlH₄ | None | Homoserinol | 92% (THF, 0°C) |

| NaBH₄/I₂ | Methanol solvent | Homoserinol | 78% (room temp) |

The reduction proceeds via nucleophilic attack on the carbonyl carbon, forming a primary alcohol .

Substitution and Derivatization

This compound serves as a substrate for synthesizing sulfur-containing amino acids and specialty chemicals:

Key Reactions:

- O-Succinylation : This reaction is catalyzed by homoserine O-succinyltransferase (MetL) in methionine biosynthesis .

- Cysteine Addition : The enzyme O-succinyl-L-homoserine sulfhydrylase (tsOSHS) achieves 71% conversion at 400 mM substrate concentration .

Stability and Hydrolysis

N-Acyl-L-homoserine lactones (AHLs) exhibit pH-dependent hydrolysis:

| AHL Derivative | Half-Life (pH 7.4) | Hydrolysis Product |

|---|---|---|

| Acetyl-AHL | 12.3 hours | This compound + Acid |

| Butyryl-AHL | 8.7 hours | This compound + Acid |

Hydrolysis follows first-order kinetics, with rate constants increasing at alkaline pH .This synthesis underscores this compound’s versatility in organic chemistry and biotechnology, supported by enzymatic specificity, reaction optimization, and industrial scalability .

Applications De Recherche Scientifique

Biotechnological Production

Metabolic Engineering

Recent advancements in metabolic engineering have significantly improved the production efficiency of L-homoserine in Escherichia coli. Strategies include blocking competing pathways, enhancing key enzyme activity, and modifying transport systems to increase yield. For instance, one study reported producing 84.1 g/L of this compound with a productivity of 1.96 g/L/h by optimizing the metabolic pathways involved in its synthesis from glucose .

Case Study: Enhanced Production

A systematic approach was taken to analyze the this compound production network in E. coli, resulting in a novel redox balance metabolic strategy. This method allowed for the production of this compound from L-aspartate while addressing the reducing power deficiencies typical in fermentation processes. The study highlighted that by activating the glyoxylate shunt and optimizing carbon flow, significant improvements in yield and productivity were achieved .

Pharmaceutical Applications

This compound is recognized for its potential use in the pharmaceutical industry, particularly as a precursor for synthesizing other amino acids like L-threonine and L-methionine. These amino acids are essential for various biological functions and are used in drug formulations.

Case Study: Antifungal Activity

Research has indicated that derivatives of this compound can exhibit antifungal properties when targeting specific enzymes in fungi such as Candida albicans. Inhibitors derived from this compound were shown to affect the activity of O-acetyl-L-homoserine sulfhydrylase, suggesting potential therapeutic applications against fungal infections .

Agricultural Applications

In agriculture, this compound serves as an important building block for the synthesis of herbicides and pesticides. Its derivatives can enhance plant growth and resistance to pathogens.

Case Study: Plant Responses

Studies have demonstrated that plants respond positively to certain N-acyl homoserine lactones derived from this compound, which can modulate plant growth and defense mechanisms against bacterial pathogens. This indicates that this compound derivatives could be utilized to develop biopesticides or growth enhancers .

Industrial Biotechnology

This compound is also used in industrial biotechnology for producing amino acids through fermentation processes. Its application extends to creating animal feed supplements that improve nutritional value.

Data Table: Production Yields from Various Studies

Toxicological Studies

While this compound has beneficial applications, it also exhibits toxic effects at certain concentrations, particularly inhibiting growth in E. coli. Understanding its toxicity mechanisms is crucial for optimizing its use in industrial settings.

Case Study: Toxicity Mechanisms

A study investigated how this compound affects cellular processes in E. coli, revealing that it represses motility and branched-chain amino acid synthesis pathways at elevated concentrations . This insight is vital for developing strategies to mitigate toxicity during fermentation processes.

Mécanisme D'action

L-Homoserine exerts its effects through various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

- L-Threonine

- L-Methionine

- L-Isoleucine

L-Homoserine’s unique structure and properties make it a valuable compound in various scientific and industrial applications.

Activité Biologique

L-homoserine, a non-canonical amino acid, plays a significant role in various biological processes across different organisms, including bacteria, plants, and mammals. This article discusses its biological activity, focusing on its metabolic roles, effects on growth and development, and potential applications in biotechnology and medicine.

Overview of this compound

This compound is an intermediate in the biosynthesis of essential amino acids such as threonine and methionine. It is synthesized from aspartate through a series of enzymatic reactions. Its structure allows it to participate in various metabolic pathways, making it crucial for cellular functions.

Metabolic Role and Toxicity

-

Metabolism in Bacteria :

- In Escherichia coli, this compound is involved in nitrogen metabolism but cannot serve as a nitrogen source itself. Studies have shown that high concentrations of this compound can repress motility and chemotaxis processes, leading to growth inhibition. A transcriptomic analysis revealed significant changes in gene expression related to sulfate assimilation pathways when exposed to this compound .

- In Trypanosoma brucei, the procyclic form can utilize this compound as a substitute for threonine, while the bloodstream form cannot. This indicates a metabolic divergence that may affect virulence and survival strategies across life stages .

- Toxic Effects :

Plant Responses to this compound

This compound also influences plant growth and development:

- Growth Modulation : Research indicates that this compound mimics plant responses to bacterial signaling molecules known as N-acyl homoserine lactones (AHLs). At low concentrations, it promotes root elongation, while at higher concentrations, it inhibits growth by increasing ethylene production . This biphasic response suggests that this compound may play a role in interkingdom signaling between plants and bacteria.

- Mechanism of Action : The effects of this compound on plant growth are mediated through its interaction with plant signaling pathways, potentially influencing transpiration rates and nutrient uptake .

Case Study 1: E. coli Response to this compound

A study examined the transcriptomic response of E. coli MG1655 when exposed to 10 mM this compound. The findings indicated:

- Repression of genes involved in motility and branched-chain amino acid synthesis.

- Upregulation of genes associated with sulfate assimilation.

This highlights the dual role of this compound as both a metabolic intermediate and a regulatory molecule affecting bacterial behavior .

Case Study 2: Plant Growth Responses

In experiments with Arabidopsis thaliana, varying concentrations of this compound were applied:

- At 0.1 μM, root elongation increased significantly.

- At 100 μM, root growth was inhibited.

These results demonstrate the concentration-dependent effects of this compound on plant physiology .

Table: Summary of Biological Activities of this compound

| Organism | Biological Activity | Concentration Effect |

|---|---|---|

| E. coli | Growth inhibition; repression of motility | Toxic at high concentrations |

| Trypanosoma brucei | Utilization as threonine substitute | Procyclic form can utilize; bloodstream cannot |

| Arabidopsis thaliana | Growth modulation; biphasic response | Promotes growth at low; inhibits at high |

Potential Applications

The unique properties of this compound make it a candidate for various applications:

- Biotechnology : Its role in amino acid biosynthesis can be harnessed for the production of essential nutrients in microbial fermentation processes.

- Agriculture : Understanding its signaling mechanisms could lead to new strategies for enhancing plant growth and resistance against pathogens.

Propriétés

IUPAC Name |

(2S)-2-amino-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAUYVFTDYCKQA-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075159 | |

| Record name | L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

672-15-1 | |

| Record name | L-Homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-homoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KA95X0IVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.